molecular formula C16H14ClNO B11852151 2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one CAS No. 89097-91-6

2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B11852151
CAS No.: 89097-91-6
M. Wt: 271.74 g/mol
InChI Key: QAQFCZMUBTXSBN-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents like N-bromosuccinimide, alkylating agents like alkyl halides, and acylating agents like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors and receptor ligands.

    Medicine: Exploration as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylisoquinolin-4(1H)-one
  • 5-Chloro-2,3-dihydroisoquinolin-4(1H)-one
  • 2-Benzyl-5-chloroisoquinoline

Uniqueness

2-Benzyl-5-chloro-2,3-dihydroisoquinolin-4(1H)-one is unique due to the presence of both benzyl and chloro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct properties compared to other isoquinoline derivatives.

Properties

CAS No.

89097-91-6

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

2-benzyl-5-chloro-1,3-dihydroisoquinolin-4-one

InChI

InChI=1S/C16H14ClNO/c17-14-8-4-7-13-10-18(11-15(19)16(13)14)9-12-5-2-1-3-6-12/h1-8H,9-11H2

InChI Key

QAQFCZMUBTXSBN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)CN1CC3=CC=CC=C3)C(=CC=C2)Cl

Origin of Product

United States

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